![molecular formula C6H7BrOS B2436581 4-Bromo-2-(Methoxymethyl)thiophene CAS No. 141832-35-1](/img/structure/B2436581.png)
4-Bromo-2-(Methoxymethyl)thiophene
Overview
Description
“4-Bromo-2-(Methoxymethyl)thiophene” is an organobromine compound with a molecular formula of C6H7BrOS . It has a molecular weight of 207.09 .
Synthesis Analysis
The synthesis of “4-Bromo-2-(Methoxymethyl)thiophene” involves various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(Methoxymethyl)thiophene” is 1S/C6H7BrOS/c1-8-3-6-2-5 (7)4-9-6/h2,4H,3H2,1H3 . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Physical And Chemical Properties Analysis
“4-Bromo-2-(Methoxymethyl)thiophene” is a liquid at room temperature .
Scientific Research Applications
- Thiophene Derivatives : Researchers have explored the synthesis of thiophene derivatives extensively. These compounds exhibit diverse biological effects and are of interest to medicinal chemists .
- Drug Development : The thiophene ring system is present in several pharmacologically active compounds. For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (used as a dental anesthetic) contain thiophene frameworks .
- Semiconductors : Thiophene derivatives play a crucial role in organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Polymerization : Regioregular polymers based on thiophene derivatives have been synthesized. These polymers find applications in electronic devices due to their semiconducting properties .
- Industrial Chemistry : Thiophene derivatives serve as corrosion inhibitors in industrial processes . Their ability to protect metals from corrosion is valuable for various applications.
- Anticancer and Anti-Inflammatory Effects : Some thiophene-containing compounds exhibit anticancer and anti-inflammatory properties .
- Antimicrobial Activity : Thiophene-based molecules also possess antimicrobial effects .
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for preparing thiophene derivatives. These reactions involve sulfur, carbonyl compounds, and other substrates .
- 4-Bromo-2-(Methoxymethyl)thiophene : This compound itself serves as a versatile building block in organic synthesis. Its bromine and methoxymethyl groups allow for further functionalization .
Organic Synthesis and Medicinal Chemistry
Materials Science and Organic Electronics
Corrosion Inhibition
Pharmacological Properties
Heterocyclic Synthesis Methods
Chemical Building Blocks
Mechanism of Action
The mechanism of action for “4-Bromo-2-(Methoxymethyl)thiophene” involves a series of chemical reactions. For instance, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
Future Directions
The study of thiophene derivatives, including “4-Bromo-2-(Methoxymethyl)thiophene”, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results provide useful information for the design of monomers via autopolymerization .
properties
IUPAC Name |
4-bromo-2-(methoxymethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-3-6-2-5(7)4-9-6/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOVKNAMURILRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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